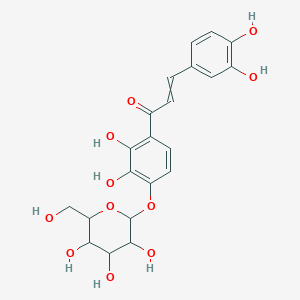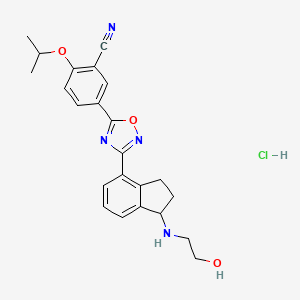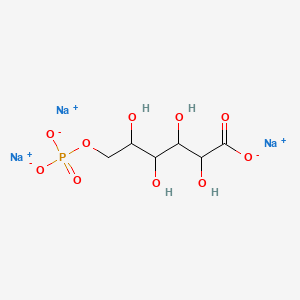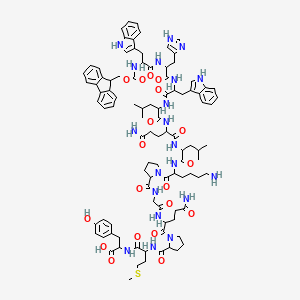
Fmoc-Mating Factor |A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Mating Factor |A is a synthetic peptide used in various biochemical and pharmaceutical research applications. It is a derivative of the mating factor, a peptide pheromone that plays a crucial role in the mating process of certain yeast species. The Fmoc (9-fluorenylmethoxycarbonyl) group is used to protect the amino terminus of the peptide during synthesis, allowing for the selective deprotection and elongation of the peptide chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Mating Factor |A typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is then removed using a base, such as piperidine, to expose the amino terminus for the addition of the next amino acid. This cycle of deprotection and coupling is repeated until the desired peptide sequence is obtained. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems allows for the purification of significant quantities of the peptide. Additionally, advanced techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve yields.
化学反応の分析
Types of Reactions
Fmoc-Mating Factor |A can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its three-dimensional structure.
Reduction: Disulfide bonds in the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The Fmoc group can be selectively removed and replaced with other protecting groups or functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as DTT and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Piperidine is typically used to remove the Fmoc group during peptide synthesis.
Major Products Formed
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Formation of peptides with free thiol groups.
Substitution: Formation of peptides with modified protecting groups or functional groups.
科学的研究の応用
Fmoc-Mating Factor |A has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of yeast mating processes and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a tool in biochemical assays.
作用機序
The mechanism of action of Fmoc-Mating Factor |A involves its interaction with specific receptors on the surface of target cells. In yeast, the mating factor binds to receptors on the surface of mating-type cells, triggering a signaling cascade that leads to cell cycle arrest and the initiation of mating. The molecular targets and pathways involved include G-protein coupled receptors (GPCRs) and downstream signaling molecules such as mitogen-activated protein kinases (MAPKs).
類似化合物との比較
Similar Compounds
Fmoc-Mating Factor |B: Another derivative of the mating factor with slight variations in its peptide sequence.
Fmoc-Mating Factor |C: A related compound with different functional groups attached to the peptide chain.
Uniqueness
Fmoc-Mating Factor |A is unique due to its specific sequence and the presence of the Fmoc protecting group, which allows for selective modifications during synthesis. Its ability to form stable disulfide bonds and its interaction with specific receptors make it a valuable tool in biochemical and pharmaceutical research.
特性
分子式 |
C97H124N20O19S |
|---|---|
分子量 |
1906.2 g/mol |
IUPAC名 |
2-[[2-[[1-[5-amino-2-[[2-[[1-[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C97H124N20O19S/c1-54(2)42-74(111-89(126)76(45-57-48-102-68-24-12-10-18-61(57)68)112-91(128)78(47-59-50-101-53-105-59)113-90(127)77(46-58-49-103-69-25-13-11-19-62(58)69)115-97(135)136-52-67-65-22-8-6-20-63(65)64-21-7-9-23-66(64)67)87(124)107-70(33-35-82(99)119)85(122)110-75(43-55(3)4)88(125)109-72(26-14-15-38-98)94(131)116-39-16-27-80(116)92(129)104-51-84(121)106-73(34-36-83(100)120)95(132)117-40-17-28-81(117)93(130)108-71(37-41-137-5)86(123)114-79(96(133)134)44-56-29-31-60(118)32-30-56/h6-13,18-25,29-32,48-50,53-55,67,70-81,102-103,118H,14-17,26-28,33-47,51-52,98H2,1-5H3,(H2,99,119)(H2,100,120)(H,101,105)(H,104,129)(H,106,121)(H,107,124)(H,108,130)(H,109,125)(H,110,122)(H,111,126)(H,112,128)(H,113,127)(H,114,123)(H,115,135)(H,133,134) |
InChIキー |
RVELGNNQGMKCEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)OCC9C1=CC=CC=C1C1=CC=CC=C91 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B15286734.png)
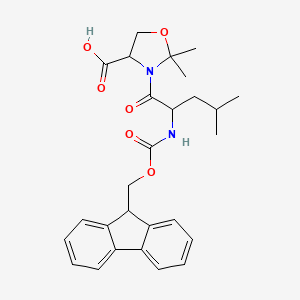
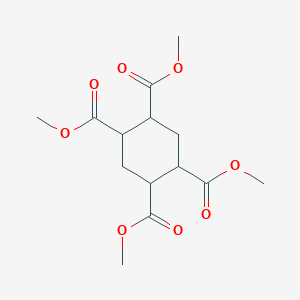
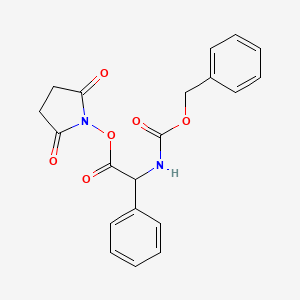

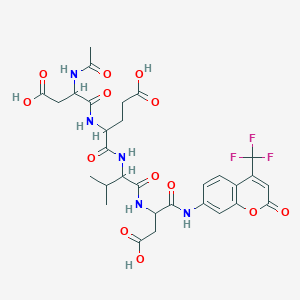
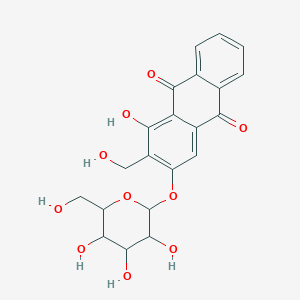
![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)
![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)

